Dehydroaglaiastatin Exhibits 6.9-Fold Greater Cytotoxicity Than Rocaglaol Against HepG2 Hepatocellular Carcinoma Cells
In a direct comparative study evaluating three rocaglamide derivatives isolated and characterized from the same source material, dehydroaglaiastatin demonstrated substantially higher cytotoxic activity against HepG2 human liver cancer cells than the structurally simpler analog rocaglaol [1]. The study employed identical isolation, structural verification, and assay conditions for all three compounds, enabling valid potency comparisons.
| Evidence Dimension | Cytotoxic potency (IC50) against HepG2 human liver cancer cells |
|---|---|
| Target Compound Data | IC50 = 0.69 µM |
| Comparator Or Baseline | Rocaglaol: IC50 = 7.37 µM; 8b-O-5-oxohexylrocaglaol: IC50 = 4.77 µM |
| Quantified Difference | Dehydroaglaiastatin is 10.7-fold more potent than rocaglaol (7.37/0.69) and 6.9-fold more potent than 8b-O-5-oxohexylrocaglaol (4.77/0.69) in the same assay system |
| Conditions | In vitro SRB assay; HepG2 human hepatocellular carcinoma cell line; compounds isolated from Aglaia elaeagnoidea bark and Aglaia odorata whole tree; structures confirmed by 1D and 2D NMR |
Why This Matters
This head-to-head comparison, conducted under identical conditions, provides procurement teams with direct quantitative justification for selecting dehydroaglaiastatin over the structurally simpler and potentially less expensive analog rocaglaol when hepatocellular carcinoma screening applications are the primary objective.
- [1] Ngo NTN, Lai NTDDT, Le HC, Nguyen LTT, Trinh BTD, Nguyen HD, Pham PD, Dang SV, Nguyen LHD. Chemical constituents of Aglaia elaeagnoidea and Aglaia odorata and their cytotoxicity. Natural Product Research. 2022 Mar;36(6):1494-1502. PMID: 33703953. View Source
